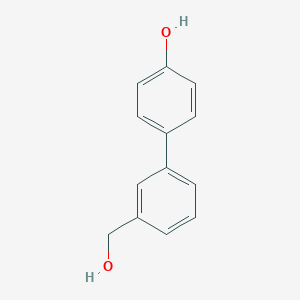

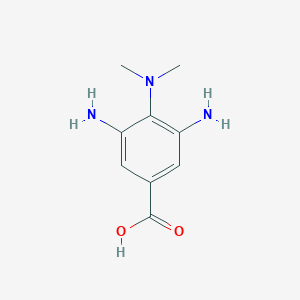

4-(3-Hydroxymethylphenyl)phenol

説明

4-(3-Hydroxymethylphenyl)phenol is a chemical compound . It is a versatile material with diverse scientific applications, exhibiting complex structural features and contributing to various research areas like pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals. This compendium presents the first comprehensive compilation and analysis of the structures of U.S. FDA-approved molecules containing phenol or phenolic ether fragments .

Molecular Structure Analysis

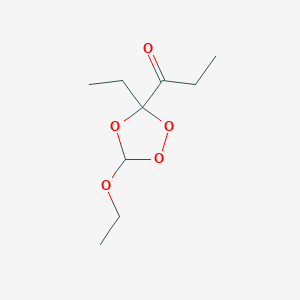

The molecular formula of 4-(3-Hydroxymethylphenyl)phenol is C13H12O2 . The structure of this compound includes a phenol O and hydroxymethyl C atoms that lie in the ring plane . The key factor for its antioxidant activity was found to be the presence of two or more hydroxyl groups being located in ortho or para position to each other .

Chemical Reactions Analysis

The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. As a result, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

科学的研究の応用

Material Science

In material science, these compounds could potentially be used in the synthesis of new materials or in the modification of existing ones . Their specific properties might influence the characteristics of the resulting materials .

Analytical Chemistry

In analytical chemistry, phenolic compounds can be used as reference materials . For instance, 4-(3-Hydroxymethylphenyl)phenol could be used to calibrate or validate analytical methods .

作用機序

特性

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGUGNVDOLINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618594 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxymethylphenyl)phenol | |

CAS RN |

191724-10-4 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

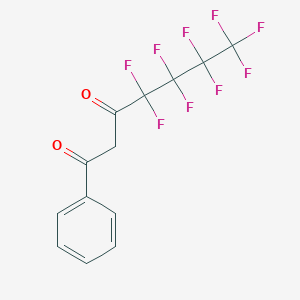

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

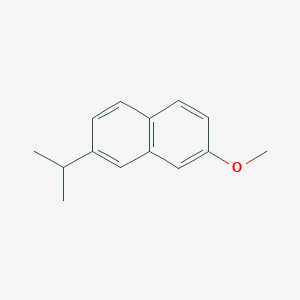

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

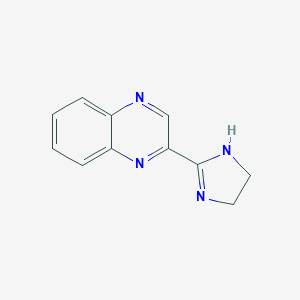

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)